molecular formula C14H22Cl2N2 B1377790 3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride CAS No. 93865-26-0

3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride

Cat. No. B1377790
CAS RN: 93865-26-0
M. Wt: 289.2 g/mol
InChI Key: HOHUHMWMFGXUNW-UHFFFAOYSA-N
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Description

3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride is a chemical compound with the molecular formula C14H22Cl2N2 . It is used in various applications, ranging from drug discovery to catalysis.


Synthesis Analysis

The synthesis of 3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane derivatives has been studied . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H22Cl2N2 . More detailed structural information can be found in the referenced databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride include its molecular weight, which is 289.25 . More detailed properties can be found in the referenced databases .

Scientific Research Applications

Heterocyclic Chemistry and Biological Activity

Research in heterocyclic chemistry, particularly involving diazepine and triazepine derivatives fused with nitrogen heterocycles, has been pivotal due to their potential as new medicines against diseases with no current remedies, such as certain types of cancer, and for their roles in developing new antibacterial compounds to combat multiresistant pathogens (Földesi, Volk, & Milen, 2018). This research underscores the significance of exploring bicyclic and heterocyclic compounds, including those similar to 3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride, for their extensive biological efficacy.

Synthetic Methods and Chemical Reactivity

The homologation reaction of ketones with diazo compounds, including discussions on diazoalkanes and disubstituted diazo compounds, highlights complex regiochemistry and the nature of catalysts and promoters in reactions involving bicyclic and heterocyclic structures (Candeias, Paterna, & Gois, 2016). Such research is essential for understanding the synthetic versatility and applications of compounds like 3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride in chemical syntheses and modifications.

Safety And Hazards

Information about the safety and hazards of 3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride can be found in the referenced databases .

properties

IUPAC Name

3-benzyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-14(11-16)15-13;;/h1-3,5-6,13-15H,4,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHUHMWMFGXUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)N2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride
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3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride
Reactant of Route 5
3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride
Reactant of Route 6
3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride

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